molecular formula C15H17NO2 B048854 Agomelatine-d6 CAS No. 1079389-42-6

Agomelatine-d6

Cat. No. B048854
M. Wt: 249.34 g/mol
InChI Key: YJYPHIXNFHFHND-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • A study by Kandagatla et al. (2012) outlined a synthesis method for agomelatine from 8-aminonaphthalen-2-ol, employing steps like diazotization-iodination, formylation, and hydrogenation (Kandagatla et al., 2012).
  • Another novel synthesis method was reported by Markl & Zlotos (2011), utilizing a four-step approach including borane reduction and Ra-Ni hydrogenation/acetylation (Markl & Zlotos, 2011).

Molecular Structure Analysis

  • Zheng et al. (2011) detailed the polymorphic structures of agomelatine, revealing how agomelatine molecules are linked through hydrogen bonding to form one-dimensional chain structures (Zheng et al., 2011).

Chemical Reactions and Properties

  • A study by Ergun et al. (2014) investigated the interaction of agomelatine with model membranes, revealing its strong interaction with zwitterionic and charged membrane phospholipids (Ergun et al., 2014).

Physical Properties Analysis

  • The study by Yan et al. (2012) focused on cocrystals of agomelatine, indicating improvements in the solubility of agomelatine through the formation of these cocrystals (Yan et al., 2012).

Chemical Properties Analysis

  • Research by Xiong (2014) established a method for quantitative determination of the absolute content of Agomelatine using nuclear magnetic resonance, highlighting its chemical characteristics (Xiong, 2014).

Scientific Research Applications

  • Antidepressant Properties : Agomelatine-d6 exhibits potential antidepressant properties due to its effects on melatonin and 5-HT2C receptors, leading to increased hippocampal proliferation, maturation, and survival (Guardiola‐Lemaître et al., 2014). It's known for its melatonin receptor agonistic and serotonin 5-HT2C antagonistic properties, making it a candidate for therapeutic applications similar to melatonin, such as antioxidant, anti-inflammatory, and antiapoptotic drug (Ergun et al., 2014).

  • Optimizing Major Depressive Disorder Treatment : Research suggests that Agomelatine-d6 and its analogues could optimize the treatment of major depressive disorders by targeting melatonin MT1 and MT2 receptors (Ettaoussi et al., 2013).

  • Sleep-Wake Cycle Influence : Agomelatine has been observed to enhance the duration of REM and slow-wave sleep while decreasing the wake state in rats, indicating its potential application in sleep disorders (Descamps et al., 2009).

  • Muscular Health Benefits : The drug shows promise in reducing the expression of inflammatory cytokines and increasing muscle strength in mdx mice, potentially benefiting muscular health (Carvalho et al., 2014).

  • Aging and Neurodegenerative Diseases : It suppresses aging-related proteins and stabilizes mitochondrial membrane stability in the hippocampus of aging rats, suggesting its potential use in age-related neurodegenerative diseases (Chanmanee et al., 2021).

  • Glaucoma Treatment : Agomelatine-d6, as a melatonin agonist, has shown efficacy in lowering intraocular pressure in glaucoma patients (Pescosolido et al., 2015).

  • Neurogenesis in Mood Disorders : The drug enhances cell proliferation and neurogenesis in the ventral hippocampus, which is relevant to mood disorders (Soumier et al., 2009).

Safety And Hazards

Agomelatine-d6 is for research use and not for human or veterinary diagnostic or therapeutic use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agomelatine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VL Marella, MG Bonthu, S Achanta, B Raju
Number of citations: 0

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